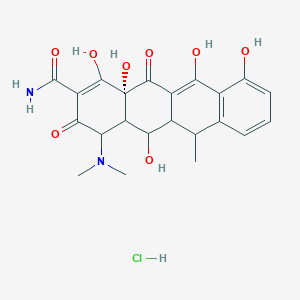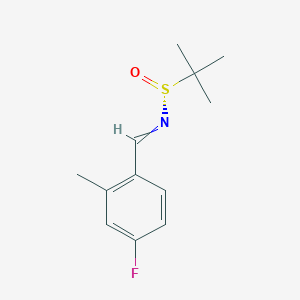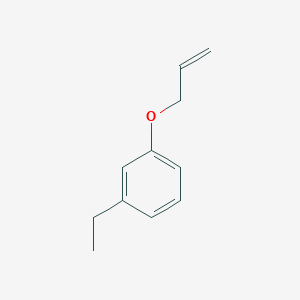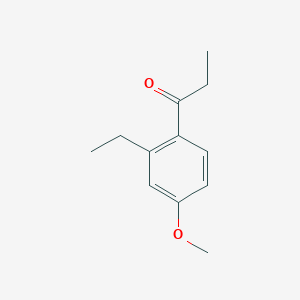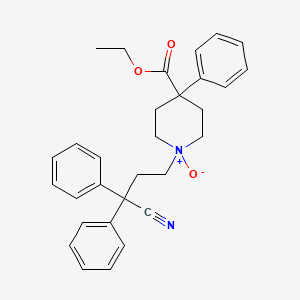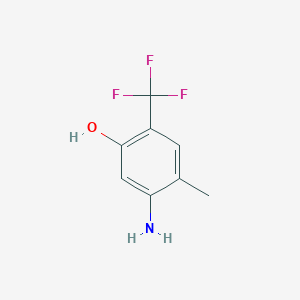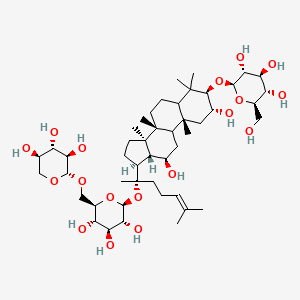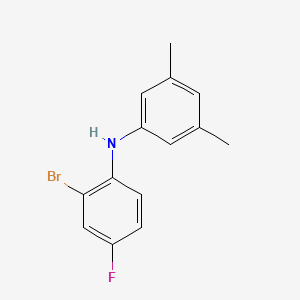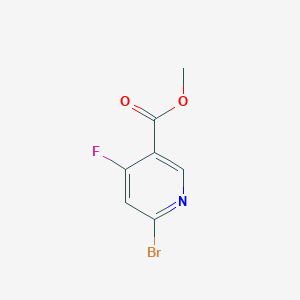
9,16,23-Octatriacontatrien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,16,23-Octatriacontatrien-3-one is a long-chain unsaturated ketone with the molecular formula C₃₈H₇₀O. This compound is notable for its unique structure, which includes three double bonds and a ketone functional group. It is often studied in the context of lipidomics and marine sedimentary processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,16,23-Octatriacontatrien-3-one typically involves the coupling of long-chain alkenes with appropriate ketone precursors. One common method is the Wittig reaction, which forms alkenes by reacting phosphonium ylides with aldehydes or ketones. The reaction conditions often require a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and oxidation processes. These methods ensure high yield and purity, essential for its application in various industries.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These reactions can convert the double bonds into epoxides or diols.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenating agents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Halogenated ketones.
Scientific Research Applications
9,16,23-Octatriacontatrien-3-one has diverse applications in scientific research:
Chemistry: Used as a model compound in studies of long-chain unsaturated ketones and their reactivity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 9,16,23-Octatriacontatrien-3-one involves its interaction with lipid membranes and enzymes. The compound’s long hydrophobic chain allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. Additionally, its ketone group can participate in enzymatic reactions, influencing metabolic pathways.
Comparison with Similar Compounds
(E,E,E)-8,15,22-Heptatriacontatrien-2-one (C₃₇H₆₈O): Another long-chain unsaturated ketone with similar structural features.
(E,E)-15,22-Heptatriacontadien-2-one (C₃₇H₆₈O): A related compound with two double bonds instead of three.
(E,E,E)-9,16,23-Octatriacontatrien-3-ol (C₃₈H₇₀O): An alcohol analog of 9,16,23-Octatriacontatrien-3-one.
Uniqueness: this compound is unique due to its specific arrangement of double bonds and the presence of a ketone functional group. This structure imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C38H70O |
|---|---|
Molecular Weight |
543.0 g/mol |
IUPAC Name |
octatriaconta-9,16,23-trien-3-one |
InChI |
InChI=1S/C38H70O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38(39)4-2/h17-18,24-25,31-32H,3-16,19-23,26-30,33-37H2,1-2H3 |
InChI Key |
ZCSIKXHAMSQWSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCCCC=CCCCCCC=CCCCCCC(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


